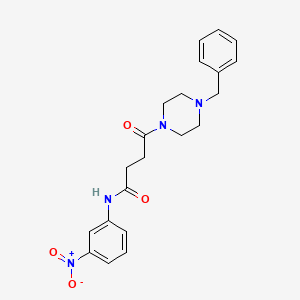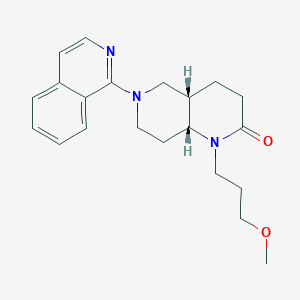![molecular formula C16H23BrClNO3 B5317432 ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)
ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride, also known as JZL184, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic uses. JZL184 is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain, inflammation, and appetite regulation.
作用機序
MAGL is an enzyme that breaks down 2-AG, which is a key endocannabinoid involved in the modulation of pain, inflammation, and other physiological processes. ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride inhibits MAGL, leading to an increase in 2-AG levels. This increase in 2-AG levels leads to the activation of cannabinoid receptors, which are involved in the modulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound increases the levels of 2-AG, which leads to the activation of cannabinoid receptors. This activation of cannabinoid receptors has been shown to have therapeutic effects in a variety of conditions, including pain, inflammation, and anxiety.
実験室実験の利点と制限
Ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of MAGL, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride. One direction is to study its potential therapeutic uses in conditions such as pain, inflammation, and anxiety. Another direction is to study its effects on other physiological processes beyond the endocannabinoid system. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more soluble analogs for use in lab experiments.
合成法
Ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is synthesized through a multi-step process, starting with the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate. The final step involves the addition of hydrochloric acid to form this compound hydrochloride.
科学的研究の応用
Ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Studies have shown that this compound is a potent inhibitor of MAGL, which leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This increase in 2-AG levels has been shown to have therapeutic effects in a variety of conditions, including pain, inflammation, and anxiety.
特性
IUPAC Name |
ethyl 1-[2-(2-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3.ClH/c1-2-20-16(19)13-7-9-18(10-8-13)11-12-21-15-6-4-3-5-14(15)17;/h3-6,13H,2,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEYRMHLMULDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5317365.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5317378.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5317388.png)
![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317399.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317404.png)
![2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide](/img/structure/B5317406.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)

![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)